2-AMINO-1-(4-FLUORO-3-NITROPHENYL)-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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Overview
Description
2-AMINO-1-(4-FLUORO-3-NITROPHENYL)-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound characterized by its unique structural features, including a quinoline backbone, fluorinated aromatic rings, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(4-FLUORO-3-NITROPHENYL)-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions One common method starts with the preparation of the quinoline core through a Povarov reaction, which is a [4+2] cycloaddition involving an aniline derivative, an aldehyde, and an alkene
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-(4-FLUORO-3-NITROPHENYL)-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the amino group could produce a nitroso compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic
Properties
Molecular Formula |
C23H16F4N4O3 |
---|---|
Molecular Weight |
472.4g/mol |
IUPAC Name |
2-amino-1-(4-fluoro-3-nitrophenyl)-5-oxo-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H16F4N4O3/c24-16-9-8-14(10-18(16)31(33)34)30-17-2-1-3-19(32)21(17)20(15(11-28)22(30)29)12-4-6-13(7-5-12)23(25,26)27/h4-10,20H,1-3,29H2 |
InChI Key |
KTUDEENZQLNLAY-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=C(C=C3)F)[N+](=O)[O-])N)C#N)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=C(C=C3)F)[N+](=O)[O-])N)C#N)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1 |
Origin of Product |
United States |
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